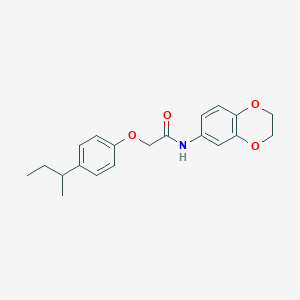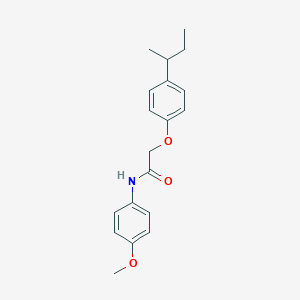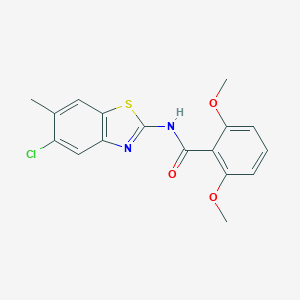![molecular formula C14H12BrClN2OS B251570 N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B251570.png)
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide, also known as BCS-1, is a chemical compound that has gained significant attention in the scientific community for its potential therapeutic applications. BCS-1 belongs to the class of sulfonamide compounds, which have been extensively studied for their biological activities.
Wirkmechanismus
The mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in the biosynthesis of essential cellular components.
Biochemical and Physiological Effects:
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been shown to induce cell death in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been shown to have potent antimicrobial and anticancer properties. However, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide also has some limitations. It has poor solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide. One area of interest is the development of more effective synthesis methods that can improve the yield and purity of the compound. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide and to identify potential molecular targets for its therapeutic applications. Finally, more research is needed to explore the potential use of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide in combination with other drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide involves the reaction of 4-chlorothiophenol with 5-bromo-6-methyl-2-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with N-chlorosuccinimide (NCS) to yield N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antimicrobial activity against a range of bacterial and fungal strains. Additionally, N-(5-bromo-6-methyl-2-pyridinyl)-2-[(4-chlorophenyl)sulfanyl]acetamide has been investigated for its anticancer properties and has shown promising results in vitro.
Eigenschaften
Molekularformel |
C14H12BrClN2OS |
|---|---|
Molekulargewicht |
371.7 g/mol |
IUPAC-Name |
N-(5-bromo-6-methylpyridin-2-yl)-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H12BrClN2OS/c1-9-12(15)6-7-13(17-9)18-14(19)8-20-11-4-2-10(16)3-5-11/h2-7H,8H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
HDMQQQASTBIVPJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
Kanonische SMILES |
CC1=C(C=CC(=N1)NC(=O)CSC2=CC=C(C=C2)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)





![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)
